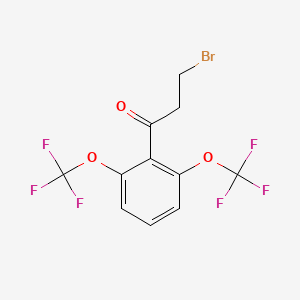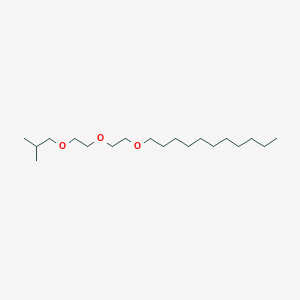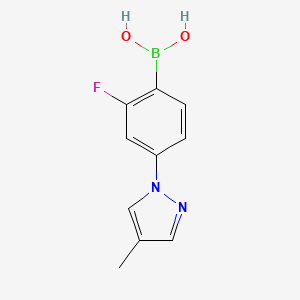![molecular formula C10H12N4OS B14075249 Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl- CAS No. 65749-77-1](/img/structure/B14075249.png)
Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an amide group, a hydrazono group, and a phenyl group. Its molecular formula is C10H12N4OS.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl- typically involves the reaction of N-phenylpropanamide with thiosemicarbazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazono group to an amino group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The hydrazono group is particularly important for its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanamide, 2-hydroxy-: This compound has a hydroxyl group instead of the hydrazono group.
Propanamide, 2-methyl-: This compound has a methyl group instead of the aminothioxomethyl group.
Propionamide: A simpler compound with only an amide group.
Uniqueness
Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the hydrazono group, in particular, distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.
Propriétés
Numéro CAS |
65749-77-1 |
|---|---|
Formule moléculaire |
C10H12N4OS |
Poids moléculaire |
236.30 g/mol |
Nom IUPAC |
2-(carbamothioylhydrazinylidene)-N-phenylpropanamide |
InChI |
InChI=1S/C10H12N4OS/c1-7(13-14-10(11)16)9(15)12-8-5-3-2-4-6-8/h2-6H,1H3,(H,12,15)(H3,11,14,16) |
Clé InChI |
OJIJIWIHMFPXOR-UHFFFAOYSA-N |
SMILES canonique |
CC(=NNC(=S)N)C(=O)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


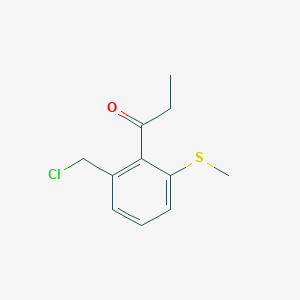
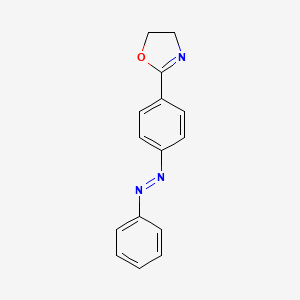


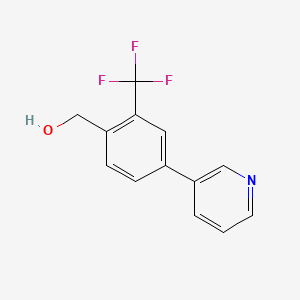

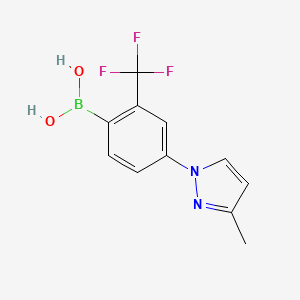
![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14075221.png)

